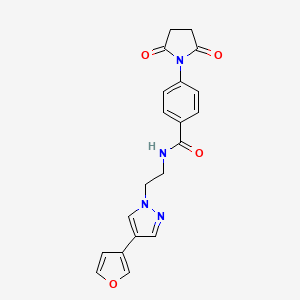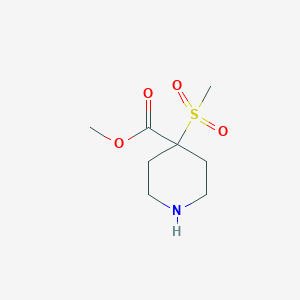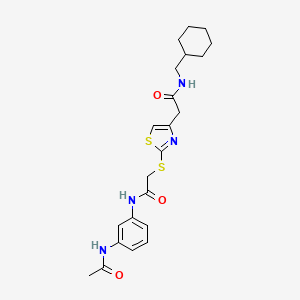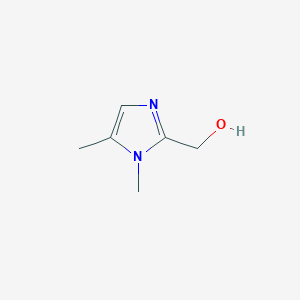
3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as 3-DFPF-2-TPA, is a small molecule inhibitor of the enzyme tyrosine phosphatase 1B (PTP1B). PTP1B is a key enzyme in the regulation of insulin and leptin signaling in mammals, and its inhibition has been studied for potential therapeutic applications in the treatment of obesity and diabetes. 3-DFPF-2-TPA has been shown to be a potent inhibitor of PTP1B, with a Ki of 0.2 nM, and has been used in a variety of laboratory experiments to study the effects of PTP1B inhibition.
科学的研究の応用
3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide has been used in a variety of scientific research applications, primarily related to the study of PTP1B and its role in insulin and leptin signaling. This compound has been used to study the effects of PTP1B inhibition on insulin and leptin signaling in cell culture and animal models, as well as to study the effects of PTP1B inhibition on glucose metabolism in diabetic animal models. This compound has also been used in studies of the effects of PTP1B inhibition on fat metabolism and inflammation, and its potential therapeutic applications in the treatment of obesity and diabetes.
作用機序
3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide is an inhibitor of the enzyme PTP1B, which is a tyrosine phosphatase that plays a key role in the regulation of insulin and leptin signaling in mammals. This compound binds to the active site of PTP1B and inhibits its activity, leading to an increase in insulin and leptin signaling. This increased signaling leads to increased glucose uptake into cells, increased fat metabolism, and decreased inflammation.
Biochemical and Physiological Effects
The inhibition of PTP1B by this compound has been shown to have a variety of biochemical and physiological effects, including an increase in insulin and leptin signaling, increased glucose uptake into cells, increased fat metabolism, and decreased inflammation. In animal models, this compound has been shown to improve glucose metabolism, reduce body weight, and improve insulin sensitivity.
実験室実験の利点と制限
3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide has several advantages for use in laboratory experiments, including its high potency (Ki of 0.2 nM), good solubility in aqueous solutions, and low toxicity. However, this compound has some limitations as well, including its relatively low selectivity for PTP1B compared to other tyrosine phosphatases, and its rapid metabolism in vivo.
将来の方向性
Given the potential therapeutic applications of PTP1B inhibition in the treatment of obesity and diabetes, there are a number of potential future directions for 3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide and other PTP1B inhibitors. These include the development of more potent and selective inhibitors, the development of novel delivery methods for PTP1B inhibitors, and the study of the effects of PTP1B inhibition on other metabolic pathways. Additionally, further studies of the effects of PTP1B inhibition on glucose metabolism, fat metabolism, and inflammation could lead to novel therapeutic strategies for the treatment of obesity and diabetes.
合成法
3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide can be synthesized using a modified version of the method described by Zhou et al. (2013). In this method, a 2-fluorophenyl p-toluenesulfonate ester is reacted with 2,5-dimethoxyphenyl isocyanate in anhydrous dichloromethane at room temperature to form a 2,5-dimethoxyphenyl isocyanate derivative, which is then reacted with 2H-tetrazole in anhydrous acetonitrile at 0°C. The resulting compound is purified by column chromatography, and the desired product, this compound, is obtained in good yield.
特性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-26-12-7-8-16(27-2)11(9-12)10-13(17-21-23-24-22-17)18(25)20-15-6-4-3-5-14(15)19/h3-9,13H,10H2,1-2H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXXWPRILUCXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900491.png)

